2-Nitrophenyl beta-d-cellobioside heptaacetate
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMFJBBGZUFS-MMXCIQNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cellobiosyl Bromide Heptaacetate
The process begins with D-cellobiose octaacetate, where the anomeric hydroxyl group is selectively brominated using hydrogen bromide in acetic acid. This yields cellobiosyl bromide heptaacetate, a key intermediate characterized by its reactivity toward nucleophilic substitution:
Reaction conditions typically involve stirring at 0–5°C for 4–6 hours, achieving bromination efficiencies exceeding 85%.
Glycosylation with 2-Nitrophenol
The cellobiosyl bromide heptaacetate is then coupled with 2-nitrophenol under Koenigs–Knorr conditions. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) serves as the promoter, facilitating the formation of the β-glycosidic bond:
Critical parameters include:
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Solvent : Anhydrous dichloromethane or chloroform.
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Temperature : −10°C to 0°C to minimize side reactions.
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Molar ratio : 1:1.2 (cellobiosyl bromide to 2-nitrophenol).
Yields range from 60–75%, with purity dependent on rigorous exclusion of moisture.
Alternative Methods and Modifications
Direct Acetylation of Cellobiose Glycosides
An alternative route involves synthesizing beta-D-cellobioside from cellobiose, followed by exhaustive acetylation. Cellobiose is first converted to its glycoside using 2-nitrophenol under basic conditions (e.g., NaH/DMF), after which the seven remaining hydroxyl groups are acetylated with acetic anhydride in pyridine:
This method, while straightforward, often results in lower β-selectivity (50–65%) compared to Koenigs–Knorr.
Regioselective Re-acylation
Adapted from liquid crystal synthesis protocols, cellobiose octaacetate undergoes bromination, coupling with 2-nitrophenol, and selective deacetylation-reacylation to optimize solubility:
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Bromination at the anomeric position.
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Coupling with 2-nitrophenol.
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Partial deacetylation using n-butylamine/methanol.
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Re-acetylation with acetic anhydride.
This method achieves >90% acetylation uniformity but requires additional purification steps.
Reaction Optimization and Catalysts
Catalytic Systems
Solvent Effects
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Non-polar solvents : Dichloromethane improves β-selectivity by stabilizing the oxocarbenium ion intermediate.
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Polar aprotic solvents : DMF or DMSO reduces yields due to competing solvolysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR : Key signals include δ 8.15–8.05 (m, aromatic H), 5.35–5.10 (m, anomeric H), and 2.10–1.90 (s, acetyl CH₃).
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Mass spectrometry : [M+Na]⁺ peak at m/z 780.65 confirms molecular weight.
Challenges and Troubleshooting
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl beta-d-cellobioside heptaacetate undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of the compound releases 2-nitrophenol, which can be detected via absorbance at 400 nm.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as beta-glucosidase are commonly used for the hydrolysis of this compound.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups under basic conditions.
Major Products Formed
Hydrolysis: 2-Nitrophenol and cellobiose.
Reduction: 2-Aminophenyl beta-d-cellobioside heptaacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzymatic Assays
Substrate for Glycosidases
2-Nitrophenyl beta-D-cellobioside heptaacetate serves as a chromogenic substrate for measuring the activity of various glycosidases, particularly cellobiases. It allows researchers to quantify enzyme activity through colorimetric changes upon hydrolysis, which can be measured spectrophotometrically. This application is crucial for understanding enzyme kinetics and mechanisms involved in carbohydrate degradation processes .
Cellulase Activity Measurement
The compound is specifically useful in studying cellulase enzymes that play a significant role in the breakdown of cellulose into glucose units. It has been employed to characterize the function of endoglucanases and beta-glucosidases from different microbial sources, including Trichoderma harzianum and Aspergillus oryzae . The hydrolysis of this substrate provides insights into the catalytic efficiency and substrate specificity of these enzymes.
Structural Studies
Conformational Analysis
Recent studies have utilized this compound to investigate its conformational flexibility and structural properties using techniques such as X-ray powder diffraction (PXRD), Fourier-transform infrared spectroscopy (FTIR), and solid-state nuclear magnetic resonance (NMR). Such analyses help elucidate the molecular interactions within the glycosidic bond, providing foundational knowledge for the design of more effective enzyme substrates .
Solvatomorph Characterization
Research has identified multiple solvatomorphs of 2-nitrophenyl beta-D-cellobioside, enhancing our understanding of how different crystallization conditions affect its structure. This aspect is vital for developing refined methods to purify enzymes and study their activities under varying conditions .
Case Studies
Case Study: Cellobiase Activity in Biofuel Production
In bioenergy research, this compound has been instrumental in optimizing assays for cellobiase activity, which is critical for converting lignocellulosic biomass into fermentable sugars. One study demonstrated that using this substrate led to improved assay sensitivity and specificity, facilitating advancements in biofuel production technologies .
Case Study: Enzyme Mechanism Elucidation
A notable case involved investigating the enzymatic mechanism of a mutant endo-glycoceramidase II from Rhodococcus sp., where this compound was used to assess transglycosylation versus hydrolysis rates. The results indicated a significant alteration in enzyme behavior due to a single point mutation, showcasing the compound's utility in mechanistic studies of glycoside hydrolases .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Insights |
|---|---|---|
| Enzymatic Assays | Substrate for measuring glycosidase activity | Quantitative analysis via colorimetric changes |
| Cellulase Activity Measurement | Characterization of microbial cellulases | Insights into enzyme kinetics and substrate specificity |
| Structural Studies | Conformational analysis | Understanding molecular interactions within glycosidic bonds |
| Case Studies | Biofuel production optimization | Enhanced assay sensitivity for cellobiase activity |
| Mechanistic Investigations | Study of enzyme behavior with mutations | Insights into transglycosylation versus hydrolysis rates |
Mechanism of Action
The mechanism of action of 2-Nitrophenyl beta-d-cellobioside heptaacetate involves its enzymatic hydrolysis by beta-glucosidase enzymes. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and cellobiose. The released 2-nitrophenol can be detected spectrophotometrically, making it a useful tool in enzyme assays .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Synonyms: o-Nitrophenyl β-D-Cellobioside Heptaacetate, 2-Nitrophenyl 2,2',3,3',4',6,6'-hepta-O-acetyl-β-D-cellobioside .
- CAS Number : 70867-22-0
- Molecular Formula: C₃₂H₃₉NO₂₀
- Molecular Weight : 757.65 g/mol .
Properties and Applications :
This compound belongs to the oligosaccharide class and is extensively utilized in biomedical research as a chemical probe to study glycosidic enzymes, particularly β-glucosidases and cellulases. Its 2-nitrophenyl group acts as a chromogenic leaving group, enabling spectrophotometric monitoring of enzymatic hydrolysis . It is soluble in dichloromethane, facilitating its use in organic-phase reactions . Commercial suppliers include Synthose (Catalogue Number: NG819) and Labgogo, emphasizing its accessibility for research .
Comparison with Structurally Similar Compounds
1-Naphthyl β-D-Cellobioside Heptaacetate
Key Differences :
- Aromatic Group : Replaces the 2-nitrophenyl group with a 1-naphthyl moiety.
- Electronic Effects : The naphthyl group is electron-rich compared to the electron-withdrawing nitro group, altering substrate-enzyme interactions.
- Applications : Similarly used in enzymatic assays but favored for fluorescence-based detection due to the naphthyl group’s inherent fluorescence .
Other Nitrophenyl Derivatives
Compounds like 3-((2-nitrophenyl)methylene-amino-2-oxazolidinone (NPAOZ) and 5-methylmorfolino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) () share the 2-nitrophenyl motif but differ fundamentally in structure and application:
- Structural Contrast: These derivatives are hydrazides or oxazolidinones, lacking the cellobioside backbone.
- Applications : Used as internal standards in mass spectrometry for detecting food contaminants (e.g., nitrofuran metabolites) rather than enzymatic studies .
Research Findings and Practical Considerations
Enzymatic Specificity
The 2-nitrophenyl group in β-D-cellobioside heptaacetate enhances hydrolysis rates in β-glucosidase assays due to its electron-withdrawing properties, which stabilize the transition state during cleavage. This contrasts with 1-naphthyl derivatives, where hydrolysis rates may be slower but detectable via fluorescence .
Commercial Availability
Limitations
- Stability Data: Limited information on long-term storage conditions for both compounds .
- Safety: No explicit hazard data provided, though nitrophenyl compounds generally require handling in ventilated environments.
Biological Activity
2-Nitrophenyl beta-D-cellobioside heptaacetate (C_18H_21N_2O_{13}) is a synthetic glycosidic compound primarily utilized in biochemical research to investigate the activity of glycosidases, particularly cellobiases. This compound serves as a substrate that mimics cellobiose, allowing researchers to study enzyme kinetics and mechanisms involved in carbohydrate metabolism.
- Molecular Formula : C_18H_21N_2O_{13}
- Molecular Weight : 427.35 g/mol
- Appearance : Yellow crystalline powder
- Solubility : Slightly soluble in water and ethanol
- Stability : Stable at room temperature; decomposes above 80°C
The primary biological activity of this compound revolves around its interaction with glycosidic enzymes. These enzymes hydrolyze glycosidic bonds, facilitating the breakdown of polysaccharides into simpler sugars. The compound acts as a chromogenic substrate, producing a measurable color change upon enzymatic hydrolysis, which can be quantified spectrophotometrically.
Enzyme Interaction
The compound is particularly effective in studies involving:
- Cellobiases : Enzymes that hydrolyze cellobiose into glucose.
- Glycoside Hydrolases : Enzymes from various organisms that catalyze the hydrolysis of glycosidic bonds.
Enzymatic Assays
Recent studies have employed this compound to assess the activity of various glycosidases. For example, it has been used to characterize the function of endoglucanase from Trichoderma harzianum and β-glucosidase from Thermobifida xylanolyticum .
Table 1: Comparative Analysis of Enzyme Kinetics Using this compound
| Enzyme Source | Km (mM) | Vmax (µmol/min) | Reaction Type |
|---|---|---|---|
| Trichoderma harzianum | 1.5 | 12.5 | Hydrolysis |
| Thermobifida xylanolyticum | 0.8 | 15.0 | Hydrolysis |
| Aspergillus oryzae | 1.0 | 10.0 | Hydrolysis |
Case Study 1: Characterization of Glycosidases
In a study examining the enzymatic characteristics of cellobiases, researchers utilized this compound to determine kinetic parameters such as Km and Vmax for various enzymes. The results indicated significant differences in enzyme efficiency, highlighting the utility of this substrate in enzyme characterization .
Case Study 2: Solvatomorphs and Conformational Analysis
A recent publication explored the solvatomorphs of p-nitrophenyl β-D-cellobioside and its heptaacetate form. The study utilized techniques such as PXRD and FTIR to analyze the conformational flexibility of the glycosidic bond, revealing insights into how structural variations affect enzymatic activity . This work underscores the importance of molecular conformation in enzymatic interactions.
Safety and Handling
While this compound is not significantly toxic, standard laboratory safety precautions should be followed:
- Use gloves and lab coats when handling.
- Avoid ingestion or inhalation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-nitrophenyl beta-d-cellobioside heptaacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via glycosylation reactions using phase-transfer catalysis or silyl ether intermediates. For example, hepta-acetate derivatives of glycosyl donors (e.g., maltosyl fluoride) are reacted with nitrophenol derivatives in a two-phase system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity . Critical parameters include:
- Temperature : Reactions are often conducted at 25–40°C to balance reactivity and stability of the acetylated intermediates.
- Solvent System : Dichloromethane-water mixtures are common for phase-transfer systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product, with yields ranging from 50–70% depending on stoichiometric ratios .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation involves:
- NMR Spectroscopy : - and -NMR are used to verify glycosidic linkages (e.g., β-configuration via coupling constants ) and acetylation patterns (e.g., seven acetate groups at δ 1.9–2.3 ppm) .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 700–750 range) .
- Melting Point Analysis : Reported values (e.g., 195–197°C) should align with literature data to rule out impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral or physical data (e.g., melting point discrepancies) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms, residual solvents, or incomplete acetylation. To address this:
- Recrystallization : Use mixed solvents (e.g., chloroform/methanol) to isolate pure polymorphs and re-measure thermal properties .
- Thermogravimetric Analysis (TGA) : Quantify residual solvents or moisture content affecting melting points.
- Comparative Chromatography : Compare HPLC retention times (e.g., C18 column, water/acetonitrile eluent) with authentic standards to confirm purity .
- Iterative Synthesis : Repeat reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .
Q. What strategies ensure the stability of this compound during enzymatic assays?
- Methodological Answer : The compound is prone to hydrolysis under aqueous conditions. Stability optimization includes:
- Storage : Lyophilize and store at -20°C in desiccated, amber vials to prevent acetyl group hydrolysis .
- Buffering : Use low-pH buffers (e.g., sodium acetate, pH 4.5) to slow β-glycosidic bond cleavage during kinetic studies.
- Enzyme Compatibility : Pre-incubate the compound with stabilizing agents (e.g., 1–5% DMSO) to maintain solubility without inhibiting enzyme activity .
Q. How can this compound be utilized as a substrate in enzyme kinetics for studying β-glucosidases or cellulases?
- Methodological Answer : The 2-nitrophenyl group acts as a chromogenic reporter. Key steps include:
- Assay Design : Monitor absorbance at 405–410 nm (nitrophenolate release) using a microplate reader.
- Kinetic Parameters : Calculate and via Michaelis-Menten plots, ensuring substrate concentrations remain below solubility limits (typically 0.1–2 mM in DMSO/buffer mixtures) .
- Inhibition Studies : Co-incubate with inhibitors (e.g., gluconolactone) and use Lineweaver-Burk analysis to determine inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
